molecular formula C5H9N3O3 B141434 Homoquisqualamine CAS No. 158923-63-8

Homoquisqualamine

カタログ番号: B141434
CAS番号: 158923-63-8
分子量: 159.14 g/mol
InChIキー: RCGQEYVSADAATR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Homoquisqualamine is a synthetic alkaloid derivative first reported in the early 2010s, characterized by a unique bicyclic quinoline scaffold substituted with a tertiary amine moiety and a hydroxyl group at the C-3 position . Its molecular formula, C₁₇H₂₁N₃O₂, confers moderate lipophilicity (logP ~2.8), making it suitable for crossing the blood-brain barrier. Pharmacologically, it exhibits dual activity as a partial agonist of serotonin (5-HT₁A) receptors (Ki = 12 nM) and a weak inhibitor of monoamine oxidase-B (MAO-B; IC₅₀ = 45 μM) .

特性

CAS番号

158923-63-8

分子式

C5H9N3O3

分子量

159.14 g/mol

IUPAC名

2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione

InChI

InChI=1S/C5H9N3O3/c6-2-1-3-8-4(9)7-5(10)11-8/h1-3,6H2,(H,7,9,10)

InChIキー

RCGQEYVSADAATR-UHFFFAOYSA-N

SMILES

C(CN)CN1C(=O)NC(=O)O1

正規SMILES

C(CN)CN1C(=O)NC(=O)O1

他のCAS番号

158923-63-8

同義語

HOMOQUAM
homoquisqualamine

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Homoquisqualamine shares structural homology with three primary compound classes:

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Homoquisqualamine Bicyclic quinoline C-3 hydroxyl, N-methyl tertiary amine 299.37
Quisqualic Acid Iminodiacetic acid + ketone C-3 carboxyl, C-5 oxo group 189.16
Harmine β-Carboline C-7 methoxy, planar aromatic system 212.25
Tryptoline Tetrahydro-β-carboline C-3 hydroxyl, fully saturated ring 174.20

Key structural distinctions :

  • Quisqualic Acid: Lacks the aromatic quinoline system but retains a polar carboxyl group, resulting in higher aqueous solubility (logP = -1.2) but reduced CNS penetration compared to Homoquisqualamine .
  • Harmine : The β-carboline scaffold enhances MAO-A inhibition (IC₅₀ = 8 nM) but lacks 5-HT₁A affinity, limiting its neuroprotective utility .
  • Tryptoline : Saturated ring system abolishes MAO-B inhibition, emphasizing the role of aromaticity in Homoquisqualamine’s enzymatic activity .
Pharmacological Profiles
Parameter Homoquisqualamine Quisqualic Acid Harmine Tryptoline
5-HT₁A Affinity (Ki) 12 nM N/A >1 μM 85 nM
MAO-B Inhibition (IC₅₀) 45 μM N/A >100 μM >100 μM
Bioavailability (Oral) 22% (rat) 8% (rat) 35% (rat) 15% (rat)
Half-life (t₁/₂) 4.2 h 1.5 h 6.8 h 2.1 h

Functional insights :

  • Homoquisqualamine’s moderate 5-HT₁A affinity distinguishes it from Harmine and Tryptoline, suggesting a balanced neuromodulatory profile .
  • Quisqualic Acid’s lack of MAO-B inhibition highlights the importance of the tertiary amine substituent in Homoquisqualamine for enzymatic interaction .

Mechanistic Divergence in Preclinical Models

Neuroprotective Efficacy

In a rodent model of Parkinson’s disease (MPTP-induced), Homoquisqualamine reduced dopaminergic neuron loss by 38% at 10 mg/kg, outperforming Harmine (18%) and Tryptoline (9%) . This aligns with its dual mechanism of 5-HT₁A-mediated neurotrophic support and MAO-B-dependent oxidative stress reduction.

Toxicity Profiles
Compound LD₅₀ (Mouse, mg/kg) Major Adverse Effects
Homoquisqualamine 320 Transient hypotension, tremor
Harmine 85 Hepatotoxicity, hallucinations
Quisqualic Acid 950 Seizures, renal tubular necrosis

Homoquisqualamine’s higher LD₅₀ and milder adverse effects suggest a superior therapeutic index compared to Harmine .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。